sEH Inhibition Potency
The target compound exhibits potent inhibition of recombinant human soluble epoxide hydrolase (sEH), with a reported IC50 value of 0.400 nM [1]. This represents a 3.5-fold improvement in potency compared to a related but distinct naphthalene-containing sEH inhibitor with a reported IC50 of 1.40 nM under a comparable assay system [2]. Both assays utilized PHOME as a fluorogenic substrate to measure the reduction in naphthalene aldehyde formation, indicating that the specific 2-methoxy-4-(naphthalen-1-yl)phenol substitution pattern is a significant driver of enhanced inhibitory activity.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.400 nM |
| Comparator Or Baseline | Naphthalene-based sEH inhibitor (BindingDB ID BDBM50594428); IC50 = 1.40 nM |
| Quantified Difference | 3.5-fold improvement in potency |
| Conditions | Inhibition of human recombinant sEH using PHOME as a fluorescent substrate. |
Why This Matters
For researchers focused on sEH inhibition, this quantitative difference is critical; selecting the 0.4 nM compound over a 1.4 nM analog can reduce the required compound amount and increase the assay's sensitivity and dynamic range.
- [1] BindingDB. Affinity Data for BDBM50591341 (CHEMBL5177372). Accessed 2026. View Source
- [2] BindingDB. Affinity Data for BDBM50594428 (CHEMBL5192349). Accessed 2026. View Source
